

Application Notes: Evaluating the Anti-Tumorigenic Potential of LLC355

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Compound of Interest

Compound Name: LLC355

Cat. No.: B15605079

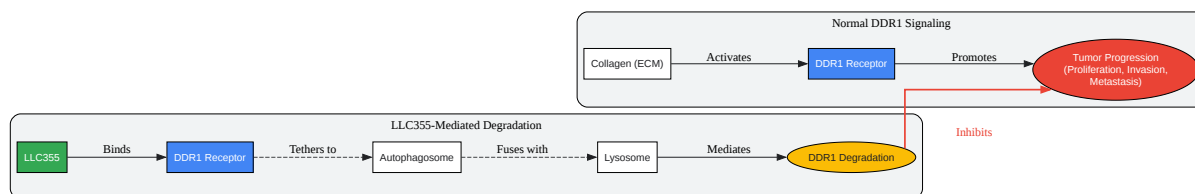
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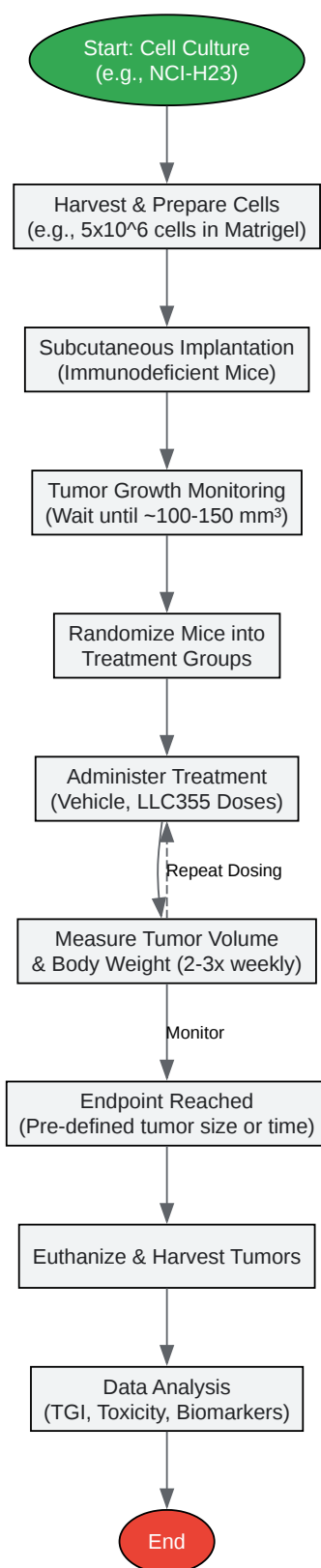
Introduction

Discoidin Domain Receptor 1 (DDR1) is a unique receptor tyrosine kinase activated by collagen, a major component of the tumor microenvironment.^[1] Its activation plays a crucial role in various aspects of cancer progression, including tumor growth, metastasis, and therapy resistance.^{[1][2]} While several DDR1 kinase inhibitors have been developed, they do not address the non-catalytic functions of the receptor.^[2] **LLC355** is a novel Autophagy-Tethering Compound (ATTEC) that potently and selectively degrades the DDR1 protein, offering a therapeutic advantage by blocking both catalytic and non-catalytic functions.^{[2][3]} These application notes provide detailed protocols for assessing the efficacy of **LLC355** in both in vitro and in vivo tumorigenicity assays.

Mechanism of Action of LLC355

LLC355 functions as a DDR1 degrader.^{[3][4]} It is an Autophagy-Tethering Compound (ATTEC) that links the DDR1 protein to the autophagic machinery. This action induces the degradation of DDR1 through a lysosome-mediated autophagy process.^{[2][3]} By eliminating the entire DDR1 protein, **LLC355** effectively shuts down all its downstream signaling and scaffolding functions, leading to a potent suppression of cancer cell tumorigenicity, migration, and invasion.^{[2][4][5]}





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References

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